1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14271-45-5) features an N-methyl group that boosts LogP to 0.5–0.66 (vs. 0.3 for the non-methylated analog), enhancing passive membrane permeability. With only one H-bond donor, it improves cell penetration in vitro. Built on the antitumor-active 2-oxo-tetrahydroquinoline-4-carboxylic acid core (in vivo IC50 ~1 μg/mouse, S180 sarcoma), this scaffold is ideal for SAR-driven lead optimization. The free –COOH handle enables rapid amidation, esterification, and library synthesis. ECHA-notified hazards (H302/H315/H319/H335) require standard PPE and fume hood use.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 14271-45-5
Cat. No. B087602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS14271-45-5
Synonyms1-methyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid(SALTDATA: FREE)
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C2=CC=CC=C21)C(=O)O
InChIInChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15)
InChIKeyBCKRBJBCJOYSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14271-45-5): A N-Methylated Tetrahydroquinolone Carboxylic Acid Building Block


1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14271-45-5) is a heterocyclic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It belongs to the class of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acids, which are 4-carboxy derivatives of the partially saturated quinoline scaffold [1]. The compound features a fused bicyclic system containing a lactam (cyclic amide) at the 2-position and a carboxylic acid at the 4-position, with a methyl substituent on the nitrogen atom at the 1-position [2]. This N-methyl substitution distinguishes it from the parent 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) [3].

Why Generic Substitution Fails: Structural Specificity Drives Divergent Properties in 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid


Within the tetrahydroquinoline-4-carboxylic acid family, small structural variations can lead to significant differences in physicochemical properties, reactivity, and biological activity. The N-methyl group in 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14271-45-5) is a key differentiator from the non-methylated analog, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 14179-84-1) [1]. This methylation alters the compound's lipophilicity, as reflected by a higher computed LogP value, and modifies its hydrogen bonding capacity by reducing the number of hydrogen bond donors [2]. These changes can impact solubility, membrane permeability, and target binding. Furthermore, the specific position of the carboxylic acid is critical; regioisomers like the 3-carboxylic acid (CAS not specified) or 6-carboxylic acid (CAS 88371-25-9) variants present entirely different spatial and electronic profiles, precluding simple interchangeability in any structure-activity relationship (SAR) or synthetic application .

Quantitative Evidence Guide: 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid vs. Comparators


N-Methylation Enhances Lipophilicity: LogP Comparison of 1-Methyl vs. Non-Methylated Analog

The addition of an N-methyl group in 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14271-45-5) increases its lipophilicity compared to the non-methylated analog, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14179-84-1). This is quantified by their calculated octanol-water partition coefficients (LogP) [1].

Lipophilicity Physicochemical Properties Drug Design

Reduced Hydrogen Bond Donor Count: Impact on Physicochemical Profile of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

N-Methylation eliminates one hydrogen bond donor (HBD) compared to the non-methylated analog. The target compound possesses 1 HBD (the carboxylic acid proton), while the comparator has 2 HBDs (the lactam N-H and the carboxylic acid proton) [1][2].

Hydrogen Bonding Solubility Permeability

Comparative Antitumor Activity: In Vivo Efficacy of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Core Suggests Potential of N-Methyl Derivative

While direct biological data for the target compound (14271-45-5) is limited, its close structural analog, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (14179-84-1), has demonstrated significant antitumor activity in vivo against S180 sarcoma in mice. This establishes the tetrahydroquinoline-4-carboxylic acid core as a biologically active scaffold [1].

Antitumor In Vivo Sarcoma

Safety Profile: Acute Toxicity Classification of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

The compound has been notified for classification and labeling according to CLP criteria by the European Chemicals Agency (ECHA). It is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335: May cause respiratory irritation) [1].

Safety Handling Toxicology

Recommended Applications for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Based on Evidence


Medicinal Chemistry: Scaffold for Optimizing Membrane Permeability

This compound is an ideal candidate for medicinal chemistry programs seeking a tetrahydroquinoline core with enhanced lipophilicity. Its higher computed LogP (0.5-0.66) compared to the non-methylated analog (LogP 0.3) suggests it may exhibit improved passive membrane permeability, a critical factor for lead optimization. The presence of a single hydrogen bond donor further supports its potential for better cell penetration in vitro.

Organic Synthesis: A Versatile Building Block for N-Methylated Derivatives

The compound serves as a direct synthetic precursor for a wide range of N-methylated tetrahydroquinoline derivatives. Its carboxylic acid group is a key reactive handle for amidation, esterification, and other transformations [1]. It can be used to synthesize a focused library of compounds that retain the N-methyl substitution pattern, a structural feature known to modulate activity and pharmacokinetics.

Biological Evaluation: Follow-up Studies on Antitumor Tetrahydroquinoline Scaffolds

Given the documented in vivo antitumor activity of the closely related 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid core (IC50 ~ 1 μg/mouse against S180 sarcoma) [2], this N-methyl derivative is a prime candidate for structure-activity relationship (SAR) studies. Researchers can investigate how the N-methyl group, which alters lipophilicity and hydrogen bonding, impacts the potency and selectivity of this antitumor scaffold.

Safety-Conscious Laboratory Research

For any research application, this compound's procurement should be accompanied by its ECHA-notified hazard classification [3]. The specific hazard statements (H302, H315, H319, H335) mandate the use of appropriate personal protective equipment, fume hoods, and safe handling procedures, ensuring a controlled and compliant research environment.

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